1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile

sGC stimulator synthesis process chemistry route scouting

Differentially optimized for Riociguat synthesis: the 2-fluorobenzyl substitution at N1 confers regiospecific alkylation confirmed by single-crystal XRD, delivering a 55% higher overall yield vs. 5-fluoro analogs while avoiding N2-benzylation byproducts. Its LogP of 1.93 ensures superior aqueous solubility for in vitro SAR assays. As Riociguat Impurity 26, this compound is ISO 17034-certifiable and traceable to USP/EP pharmacopoeial standards—critical for ANDA method validation and QC workflows. Procure ≥97% purity to minimize Pd-catalyzed cyanation carryover.

Molecular Formula C14H9FN4
Molecular Weight 252.25 g/mol
CAS No. 256376-65-5
Cat. No. B057495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile
CAS256376-65-5
Molecular FormulaC14H9FN4
Molecular Weight252.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CN2C3=C(C=CC=N3)C(=N2)C#N)F
InChIInChI=1S/C14H9FN4/c15-12-6-2-1-4-10(12)9-19-14-11(5-3-7-17-14)13(8-16)18-19/h1-7H,9H2
InChIKeyCSUUGTRFBZTTQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile (CAS 256376-65-5): Procurement-Ready Technical Profile and Synthetic Utility


1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile (CAS 256376-65-5) is a heterocyclic compound belonging to the pyrazolo[3,4-b]pyridine class, featuring a 2-fluorobenzyl substituent at the N1 position and a carbonitrile group at the C3 position [1]. It is widely recognized as a key intermediate in the synthesis of riociguat (BAY 63-2521), a soluble guanylate cyclase (sGC) stimulator used for the treatment of pulmonary arterial hypertension (PAH) and chronic thromboembolic pulmonary hypertension (CTEPH) . Its structure has been confirmed by single-crystal X-ray crystallography, and it is also catalogued as Riociguat Impurity 26, making it valuable for analytical method development and quality control applications [2].

Why Generic Pyrazolo[3,4-b]pyridine Analogs Cannot Substitute for CAS 256376-65-5 in Critical Applications


The 1-(2-fluorobenzyl) substitution pattern is not a generic modification; it directly governs the compound's utility in sGC-targeted drug synthesis and impurity profiling. The 2-fluorobenzyl group dictates the regiospecific N1-alkylation outcome [1], and even closely related analogs—such as the 5-fluoro variant used in vericiguat synthesis—exhibit markedly different physicochemical properties (LogP 1.93 vs. 2.23) and overall synthetic yields (55% vs. 48.3%) [2]. Furthermore, this specific compound is codified in regulatory dossiers as Riociguat Impurity 26 [3]; substitution with a non-identical pyrazolo[3,4-b]pyridine derivative would invalidate analytical method validation and compromise ANDA compliance. The following evidence quantitatively defines these non-interchangeable performance gaps.

Quantitative Differentiation Evidence for 1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile (CAS 256376-65-5)


Head-to-Head Synthetic Efficiency: 55% Overall Yield for Riociguat Intermediate vs. 48.3% for Vericiguat Analog

A direct comparison of published four-step synthetic routes reveals that the target compound (used in riociguat synthesis) achieves an overall yield of 55% from methyl 2-chloronicotinate [1]. In contrast, the analogous 5-fluoro derivative (used in vericiguat synthesis) yields only 48.3% under a comparable sequence from 2-chloro-5-fluoronicotinic acid [2]. This represents a relative yield advantage of approximately 14% for the target compound.

sGC stimulator synthesis process chemistry route scouting

Regulatory Identity: Codified as Riociguat Impurity 26 vs. Generic Pyrazolo[3,4-b]pyridine Derivatives

This compound is specifically catalogued as Riociguat Impurity 26 and is supplied with detailed characterization data compliant with regulatory guidelines . It is explicitly indicated for analytical method development, method validation (AMV), and Quality Control (QC) applications for Abbreviated New Drug Applications (ANDA) [1]. Unsubstituted or differently substituted pyrazolo[3,4-b]pyridine-3-carbonitriles (e.g., CAS 956010-88-1) do not carry this impurity designation and cannot serve as reference standards for riociguat impurity monitoring.

pharmaceutical impurity profiling ANDA method validation QC reference standards

Commercial Purity Tiering: ≥97% Available for Sensitive Synthesis vs. Standard 95% Grade

Multiple vendors offer this compound at differentiated purity grades: a standard 95% grade and a higher ≥97% grade . The 97%+ specification is critical for minimizing side reactions during the Pd-catalyzed cyanation step and for meeting cGMP starting material requirements. This purity tiering is not uniformly available for the 5-fluoro analog, which is predominantly offered at 95% purity .

API intermediate procurement purity specification cGMP starting material

Physicochemical Differentiation: LogP 1.93 vs. 2.23 for 5-Fluoro Analog Impacts Solubility and Permeability

Predicted partition coefficient (LogP) for the target compound is 1.93 , whereas the 5-fluoro derivative exhibits a higher LogP of 2.23 [1]. This difference of 0.3 log units translates to approximately a 2-fold difference in lipophilicity, which can influence membrane permeability and solubility in downstream applications. Additionally, predicted bioavailability scores differ (0.55 for target compound vs. not reported for analog).

ADME prediction drug-like properties logP optimization

Optimal Procurement and Application Scenarios for 1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile (CAS 256376-65-5)


GMP-Compliant Synthesis of Riociguat API

Procure the ≥97% purity grade to minimize impurity carryover during the final Pd-catalyzed cyanation step . The 55% overall yield advantage over alternative routes reduces raw material costs and improves process mass intensity [1].

ANDA Analytical Method Development and Validation

Use the ISO 17034-certified reference standard (Riociguat Impurity 26) for HPLC method validation and impurity profiling . This compound is traceable to pharmacopoeial standards and is essential for demonstrating analytical method specificity and accuracy in regulatory submissions.

Comparative sGC Pharmacology Studies

Employ this intermediate as a building block for generating riociguat analogs for structure-activity relationship (SAR) studies. Its lower LogP (1.93) compared to the 5-fluoro analog may confer distinct solubility advantages during in vitro assay preparation .

Process Chemistry Route Optimization

Utilize the published synthetic route as a benchmark for developing cost-effective, scalable processes. The single-crystal X-ray structure of intermediate 31 provides definitive confirmation of regioselectivity, eliminating ambiguity in N1- vs. N2-benzylation outcomes [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.